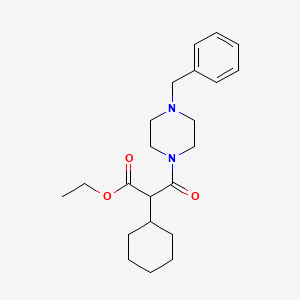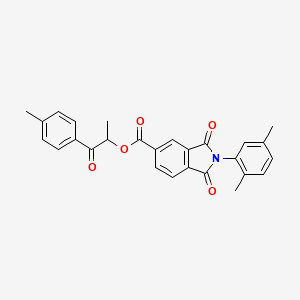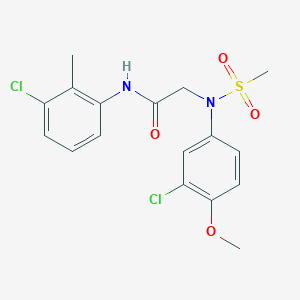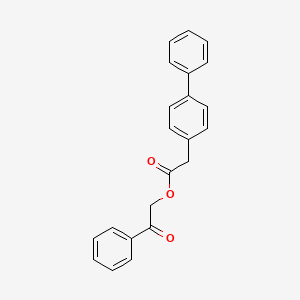![molecular formula C20H25N3O3S B3934830 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3934830.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, commonly known as BZP, is a psychoactive drug that belongs to the piperazine chemical class. BZP is a popular recreational drug that is used for its stimulant effects. However, BZP has also been studied for its potential therapeutic applications in the treatment of various neurological disorders. In
Mechanism of Action
BZP acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which can improve cognitive function and motor control.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in humans. BZP also increases the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria, increased energy, and improved cognitive function.
Advantages and Limitations for Lab Experiments
BZP has several advantages for lab experiments, including its ability to improve cognitive function and motor control in animal models of neurological disorders. However, BZP also has several limitations, including its potential for abuse and its adverse effects on cardiovascular function.
Future Directions
Future research on BZP should focus on its potential therapeutic applications in the treatment of neurological disorders. Additional studies are needed to determine the optimal dosage and duration of BZP treatment for these disorders. Furthermore, research should be conducted to develop safer and more effective analogs of BZP for therapeutic use.
Scientific Research Applications
BZP has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). BZP has been shown to increase dopamine and norepinephrine release in the brain, which can improve cognitive function and motor control in patients with these disorders.
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)23(19-10-6-3-7-11-19)17-20(24)22-14-12-21(13-15-22)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWHEMOWQYUVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3,4-dimethylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3934778.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3934784.png)
![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3934798.png)
![4-butoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934809.png)
![N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3934816.png)

![8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline](/img/structure/B3934838.png)

![8-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3934849.png)

![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934863.png)
